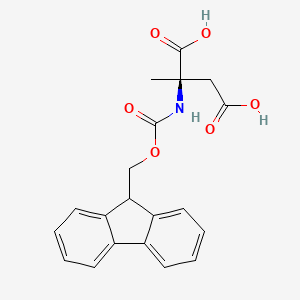
Fmoc-alpha-methyl-D-aspartic acid
Overview
Description
Fmoc-alpha-methyl-D-aspartic acid: is a derivative of aspartic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protective group for the amino function, facilitating the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-alpha-methyl-D-aspartic acid typically involves the protection of the amino group of alpha-methyl-D-aspartic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficiency and consistency. The use of solid-phase synthesis techniques allows for the rapid production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-alpha-methyl-D-aspartic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or dipropylamine, which triggers the elimination of the Fmoc group and the formation of dibenzofulvene.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine or dipropylamine in dimethylformamide at room temperature.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and Oxyma in dimethylformamide.
Major Products Formed:
Deprotection: Dibenzofulvene and the free amino acid.
Coupling: Peptide chains with the this compound incorporated.
Scientific Research Applications
Chemistry: Fmoc-alpha-methyl-D-aspartic acid is widely used in the synthesis of peptides and proteins. Its incorporation into peptide chains allows for the study of protein structure and function .
Biology: In biological research, this compound is used to create peptide-based probes and inhibitors for studying enzyme activity and protein-protein interactions .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including the development of peptide-based drugs and vaccines .
Industry: In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including drug development, diagnostics, and biotechnology .
Mechanism of Action
The primary mechanism of action of Fmoc-alpha-methyl-D-aspartic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the stepwise construction of peptides .
Comparison with Similar Compounds
- Fmoc-alpha-methyl-L-aspartic acid
- Fmoc-beta-methyl-D-aspartic acid
- Fmoc-alpha-methyl-D-glutamic acid
Comparison: Fmoc-alpha-methyl-D-aspartic acid is unique due to its specific stereochemistry and the presence of the Fmoc protective group. Compared to its L-isomer, it offers different reactivity and selectivity in peptide synthesis. The beta-methyl and glutamic acid derivatives provide variations in side-chain length and functionality, which can be exploited for different synthetic and biological applications .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUJSTWSXWCYQN-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


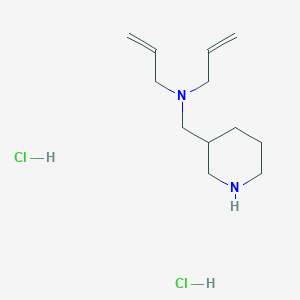

![2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1398345.png)
![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)
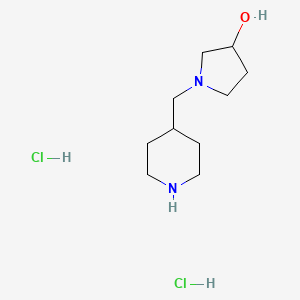
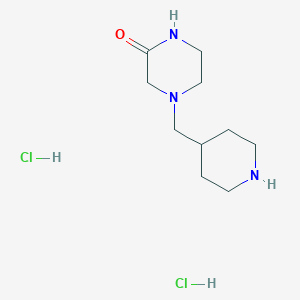
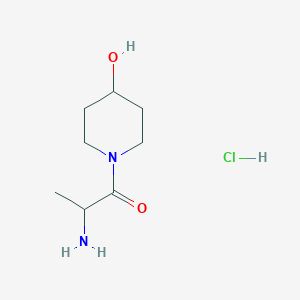
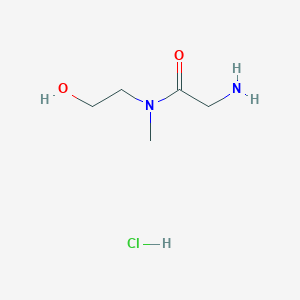
-methanone hydrochloride](/img/structure/B1398357.png)
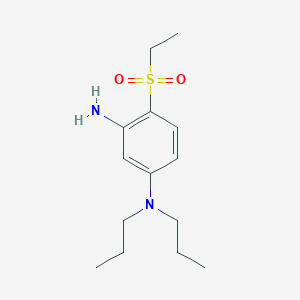
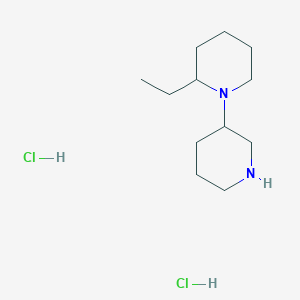
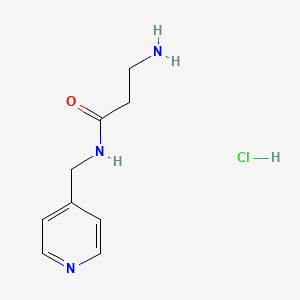
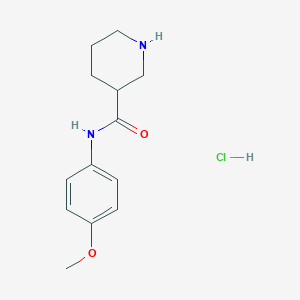
![6-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1398366.png)
